2,2',3,4,5'-Pentabromodiphenyl ether

Descripción general

Descripción

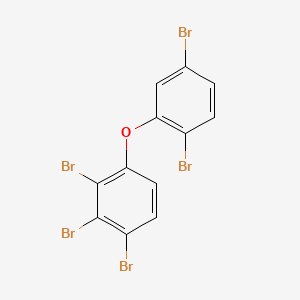

2,2’,3,4,5’-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industrial applications due to their ability to inhibit the ignition and spread of fire. The chemical formula of 2,2’,3,4,5’-Pentabromodiphenyl ether is C12H5Br5O, and it has a molecular weight of 564.688 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,5’-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired level of bromination .

Industrial Production Methods

Industrial production of 2,2’,3,4,5’-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to ensure high yield and purity of the final product. The bromination is usually conducted in a solvent such as carbon tetrachloride or chloroform, and the reaction is catalyzed by a Lewis acid like aluminum chloride .

Análisis De Reacciones Químicas

Types of Reactions

2,2’,3,4,5’-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.

Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include hydroxylated diphenyl ethers, less brominated diphenyl ethers, and halogen-exchanged diphenyl ethers .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₂H₅Br₅O

- Molecular Weight : Approximately 564.688 g/mol

- Bromination Pattern : Five bromine atoms substituted at the 2, 2', 3, 4', and 5 positions on the diphenyl ether structure.

Flame Retardancy

2,2',3,4,5'-Pentabromodiphenyl ether is primarily utilized as a flame retardant in various materials:

- Electronics : Incorporated into printed circuit boards and electronic casings to enhance fire safety.

- Textiles : Used in upholstery and clothing to prevent ignition and slow down fire spread.

- Furniture : Added to foam and other materials in furniture manufacturing to comply with fire safety regulations.

Research Applications

The compound serves as a model compound in scientific research for various studies:

- Toxicology Studies : Investigated for its endocrine-disrupting properties and potential neurotoxic effects on biological systems.

- Environmental Chemistry : Used to study the persistence and degradation of brominated flame retardants in environmental samples.

Preparation Methods

The synthesis of this compound typically involves:

- Bromination of Diphenyl Ether : The reaction is conducted using bromine in the presence of a catalyst such as ferric chloride under controlled conditions. The process may utilize solvents like carbon tetrachloride or chloroform to facilitate the reaction.

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental presence of PBDEs highlighted significant accumulation of this compound in aquatic ecosystems. The findings indicated that this compound could bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects .

Case Study 2: Health Risk Evaluation

Research evaluating the health risks associated with exposure to PBDEs found that this compound could disrupt thyroid hormone function. This disruption was linked to developmental issues in laboratory animals exposed during gestation .

Regulatory Considerations

Due to growing health and environmental concerns associated with brominated flame retardants like this compound, many countries have implemented regulations limiting their use. The European Union has classified several PBDEs as hazardous substances under REACH regulations .

Mecanismo De Acción

The mechanism of action of 2,2’,3,4,5’-Pentabromodiphenyl ether involves its interaction with biological molecules. It can bind to hormone receptors, disrupting normal hormonal functions. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage. The molecular targets include estrogen receptors and thyroid hormone receptors, affecting endocrine pathways .

Comparación Con Compuestos Similares

2,2’,3,4,5’-Pentabromodiphenyl ether is compared with other polybrominated diphenyl ethers such as:

2,2’,4,4’,5-Pentabromodiphenyl ether: Similar in structure but differs in the position of bromine atoms.

2,2’,4,4’,6-Pentabromodiphenyl ether: Another isomer with different bromine atom positions.

2,2’,4,4’-Tetrabromodiphenyl ether: Contains fewer bromine atoms, resulting in different chemical properties.

The uniqueness of 2,2’,3,4,5’-Pentabromodiphenyl ether lies in its specific bromination pattern, which influences its reactivity and interactions with biological systems .

Actividad Biológica

2,2',3,4,5'-Pentabromodiphenyl ether (commonly referred to as pentabromodiphenyl ether or pentaBDE) is a member of the polybrominated diphenyl ethers (PBDEs) family, widely used as a flame retardant in various applications. Despite its utility, pentaBDE has raised significant concerns regarding its environmental persistence and biological effects. This article explores the biological activity of pentaBDE, focusing on its toxicological effects, mechanisms of action, and implications for health and the environment.

- Chemical Structure : PentaBDE consists of two phenyl rings bonded by an ether linkage with five bromine atoms substituted on the aromatic rings.

- Applications : It is primarily used in flexible polyurethane foams for furniture, automotive parts, and electronic equipment due to its flame-retardant properties.

Acute Toxicity

PentaBDE exhibits low acute toxicity in animal studies. The mean lethal dose (LD50) for rats after oral administration ranges from 2650 to 7400 mg/kg body weight. Symptoms observed include:

Subchronic and Chronic Effects

Research indicates that prolonged exposure to pentaBDE can lead to various adverse health effects:

- Liver Effects : Studies have shown dose-dependent increases in liver weight and enzyme activity (specifically cytochrome P450 enzymes), indicating potential liver dysfunction. After 14 days of exposure at doses ranging from 18 to 72 mg/kg/day, significant reductions in serum T4 levels were observed .

- Neurodevelopmental Toxicity : Animal studies have reported neurobehavioral changes following neonatal exposure to pentaBDE, suggesting potential impacts on brain development .

- Endocrine Disruption : PentaBDE has been linked to alterations in thyroid hormone levels, which can disrupt endocrine function. The compound can interact with the aryl hydrocarbon receptor (AhR), influencing the expression of genes involved in xenobiotic metabolism .

Polar Bear Study

A study involving polar bears highlighted the bioaccumulation of PBDEs, including pentaBDE. The research focused on the oxidative metabolism of pentaBDE in polar bear liver microsomes. Key findings included:

- Identification of multiple hydroxylated metabolites formed during metabolism.

- Evidence that cytochrome P450 enzymes play a significant role in the biotransformation of pentaBDE .

Environmental Impact

PentaBDE has been detected in various environmental matrices, including air and biota, due to its persistence and bioaccumulation potential. Its presence raises concerns about ecological health and food chain dynamics.

PentaBDE's biological activity is primarily mediated through:

- Enzyme Induction : Induction of hepatic microsomal enzymes can alter the metabolism of other xenobiotics, leading to increased toxicity.

- Hormonal Interference : Disruption of thyroid hormone synthesis and signaling pathways contributes to various health issues.

Summary Table: Biological Effects of PentaBDE

Propiedades

IUPAC Name |

1,2,3-tribromo-4-(2,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-2-7(14)10(5-6)18-9-4-3-8(15)11(16)12(9)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYQUGCIKNOXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC2=C(C(=C(C=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879903 | |

| Record name | BDE-87 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-54-2 | |

| Record name | 2,2',3,4,5'-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-87 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5'-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JAM59C7CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.